L-Allose

Description

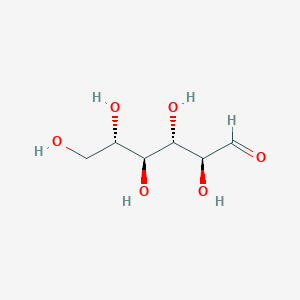

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-11-2 | |

| Record name | L-Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Allose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical and physical properties, experimental protocols, and biological significance of the rare sugar L-Allose.

Introduction

This compound, a rare aldohexose sugar, is the C3 epimer of L-glucose. As a stereoisomer of the more extensively studied D-Allose, this compound presents a unique opportunity for investigation in various scientific fields, including glycobiology, drug discovery, and materials science. Its distinct stereochemistry can lead to unique biological activities and physical characteristics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, details relevant experimental methodologies, and explores its potential biological implications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 7635-11-2 | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 127-129 °C | |

| Boiling Point | 527.1 °C at 760 mmHg (Predicted) | |

| Density | 1.581 g/cm³ (Predicted) | |

| Optical Rotation [α]/D | -13.0 ± 1.0° (c=1 in H₂O) | |

| Solubility | Soluble in water. | |

| Storage Conditions | -20°C |

Experimental Protocols

The synthesis, purification, and characterization of this compound are critical steps for its study. Below are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of L-aldohexoses, including this compound, can be achieved through multi-step chemical synthesis starting from a common chiral building block. A general chemo-enzymatic approach, which has been successfully applied for the synthesis of D-allose, can also be adapted for this compound production. This method involves the selective enzymatic oxidation of a protected L-glucose derivative, followed by chemical reduction and deprotection steps.

A Chemo-Enzymatic Synthesis Approach:

-

Protection of the Starting Material: Begin with a readily available L-glucose derivative where all hydroxyl groups except the one at C3 are protected.

-

Enzymatic Oxidation: Employ a glycoside 3-oxidase enzyme to selectively oxidize the hydroxyl group at the C3 position to a ketone. This step is highly specific and avoids the generation of byproducts.

-

Stereoselective Reduction: The resulting ketone is then chemically reduced using a stereoselective reducing agent, such as L-selectride, to yield the this compound configuration with an inverted stereochemistry at C3.

-

Deprotection: The protecting groups are removed through a final hydrogenation step to yield pure this compound.

Purification of this compound

Purification of the synthesized this compound is essential to remove any unreacted starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the purification of carbohydrates.

HPLC Purification Protocol:

-

Column: A suitable column for carbohydrate separation, such as an amino-functionalized silica column or a ligand-exchange chromatography column.

-

Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns, while for ligand-exchange columns, water is the mobile phase. The exact ratio or gradient will need to be optimized.

-

Detection: A refractive index detector (RID) is commonly used for the detection of non-UV absorbing compounds like this compound.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under reduced pressure to obtain the purified compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons will be unique to its structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of this compound.

-

Optical Rotation: The specific rotation of the purified this compound is measured using a polarimeter and compared with the literature value to confirm its enantiomeric purity.

Biological Activity and Signaling Pathways

While research on the biological activities of this compound is still emerging, studies on its enantiomer, D-Allose, have revealed a range of interesting physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidative properties. It is plausible that this compound may exhibit unique or similar biological activities due to its specific stereochemical configuration.

One of the key mechanisms through which D-Allose exerts its effects is by modulating cellular signaling pathways. For instance, in plants, D-Allose has been shown to suppress gibberellin signaling through a hexokinase-dependent pathway.

Below is a diagram illustrating a simplified representation of the D-Allose mediated inhibition of the gibberellin signaling pathway. It is important to note that this pathway has been elucidated for D-Allose, and further research is required to determine if this compound acts on the same or different pathways.

References

L-Allose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Allose is a rare aldohexose sugar, an epimer of L-glucose, that has garnered interest in the scientific community for its unique properties and potential biological activities. As a stereoisomer of the more extensively studied D-Allose, this compound presents an intriguing subject for research in glycobiology, drug discovery, and nutritional science. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification methods, and known biological effects, with a focus on providing researchers with the detailed information necessary to conduct further studies. While research specifically on this compound is limited, this guide will also draw upon the more extensive research on its enantiomer, D-Allose, to highlight potential areas of investigation, with clear distinctions made between the two isomers.

Physicochemical Properties of this compound

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1][2] As an enantiomer of D-Allose, it shares many physical properties such as melting point, boiling point, and solubility, but differs in its optical rotation.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 7635-11-2 | |

| IUPAC Name | (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

| Melting Point | 128 °C (for Dthis compound) | |

| Specific Rotation [α]ᴅ | Negative value (enantiomer of D-Allose which is positive) | |

| Solubility | Soluble in water, practically insoluble in methanol |

Synthesis and Purification of this compound

The rarity of this compound in nature necessitates its production through enzymatic or chemical synthesis. The most common and efficient method is enzymatic synthesis.

Enzymatic Synthesis of this compound

This compound can be produced from L-psicose through isomerization catalyzed by the enzyme L-ribose isomerase (L-RI).

This protocol is based on the method described by Bhuiyan et al.

-

Enzyme Immobilization:

-

Partially purified recombinant L-ribose isomerase (L-RI) from Escherichia coli is immobilized on a suitable resin, such as DIAION HPA25L.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 10% (w/v) L-psicose in 50 mM glycine-NaOH buffer (pH 9.0).

-

-

Enzymatic Reaction:

-

Add the immobilized L-RI to the reaction mixture.

-

Incubate the reaction at 40°C for 24 hours with gentle agitation.

-

The reaction can be monitored by taking aliquots at different time points and analyzing the sugar composition by HPLC.

-

-

Enzyme Removal:

-

After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

-

Product Yield:

-

At equilibrium, a yield of approximately 35% this compound can be expected.

-

Purification of this compound

Purification of this compound from the reaction mixture is crucial to obtain a high-purity product. This typically involves chromatographic techniques followed by crystallization.

-

Decolorization and Desalting:

-

The reaction mixture is first decolorized using activated carbon and then desalted using ion-exchange resins (e.g., Amberlite IRA-410 and Amberlite IR-120B).

-

-

Chromatographic Separation:

-

The desalted sugar solution is concentrated under reduced pressure.

-

The concentrated syrup is subjected to column chromatography on a cation-exchange resin (e.g., Dowex 50W-X8, Ca²⁺ form).

-

Elution is performed with deionized water at a flow rate of approximately 1 mL/min.

-

Fractions are collected and analyzed for this compound content using HPLC.

-

-

Crystallization:

-

The this compound-rich fractions are pooled and concentrated to a syrup of about 70% (w/w).

-

The concentrated syrup is allowed to crystallize at 4°C.

-

The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

A final yield of crystalline this compound of around 23% from the initial L-psicose can be achieved.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of sugars.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.

-

Mobile Phase: Deionized water is a common mobile phase.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Column Temperature: The column is maintained at an elevated temperature, typically around 80-85°C, to improve peak resolution.

-

Detection: A refractive index (RI) detector is used for detection.

-

Quantification: this compound concentration is determined by comparing the peak area to a standard curve of known this compound concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the purified this compound.

-

Sample Preparation: Dissolve the purified this compound in deuterium oxide (D₂O).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: The resulting ¹³C NMR spectrum is compared with known spectra of allose to confirm its identity and anomeric composition in solution.

Biological Activity of this compound

Research on the biological effects of this compound is still in its early stages, with significantly more data available for its enantiomer, D-Allose. However, some studies have begun to explore the potential of this compound.

Anti-proliferative Activity

A study by Hirata et al. investigated the anti-proliferative effects of various rare aldohexoses, including this compound, on the human leukemia cell line MOLT-4F. The study found that this compound exhibited some inhibitory activity, although it was less potent than D-Allose and D-idose.

| Aldohexose (5 mM) | Cell Proliferation Inhibition (%) in MOLT-4F cells |

| This compound | ~20% |

| D-Allose | 46% |

| D-Idose | 60% |

| L-Talose | No significant inhibition |

Data adapted from Hirata et al. (2015).

This is a generalized protocol for assessing the anti-proliferative activity of this compound.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MOLT-4F) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

-

Treatment:

-

Prepare stock solutions of this compound in sterile water or culture medium.

-

Treat the cells with various concentrations of this compound (e.g., 1-20 mM). Include a vehicle control (medium without this compound).

-

-

Incubation:

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Potential Signaling Pathways: Insights from D-Allose

While the specific signaling pathways affected by this compound have not yet been elucidated, the mechanisms of its enantiomer, D-Allose, have been studied more extensively. D-Allose has been shown to exert its anti-cancer effects in part through the upregulation of Thioredoxin-Interacting Protein (TXNIP). TXNIP is a tumor suppressor that inhibits glucose uptake and promotes cell cycle arrest. It is plausible that this compound may interact with similar pathways, but this requires experimental verification.

Safety and Toxicity

There is limited specific toxicity data available for this compound. However, its enantiomer, D-Allose, has undergone more extensive safety testing. Acute and sub-chronic toxicity studies in rats have shown that D-Allose is not toxic. In an acute toxicity test, the LD₅₀ value for D-Allose in rats was determined to be 20.5 g/kg. Long-term studies with D-Allose in the diet of mice have also not shown adverse effects. While enantiomers often have similar toxicological profiles, it is essential to conduct specific safety and toxicity studies for this compound before considering it for any therapeutic or nutritional applications.

Future Directions

The field of rare sugar research is expanding, and this compound represents a promising yet understudied molecule. Future research should focus on:

-

Elucidating the Biological Effects of this compound: Comprehensive studies are needed to determine the specific biological activities of this compound, including its anti-proliferative, anti-inflammatory, and antioxidant properties, and to compare these effects to those of D-Allose.

-

Identifying Molecular Targets and Signaling Pathways: Research should aim to identify the specific cellular targets of this compound and the signaling pathways it modulates.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models.

-

Optimizing Synthesis and Purification: Further optimization of the enzymatic synthesis and purification processes will be crucial for producing this compound in larger quantities and at a lower cost for research and potential commercial applications.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound. As a rare sugar with unique stereochemistry, this compound holds promise for novel applications in medicine and biotechnology. However, further in-depth research is required to fully understand its properties and unlock its potential.

References

L-Allose: An In-Depth Technical Guide on its Biological Functions and Physiological Effects

Disclaimer: Scientific research and literature on the biological functions and physiological effects of L-Allose are extremely limited. The vast majority of available data pertains to its enantiomer, D-Allose . This guide will first summarize the sparse information available on this compound before providing a comprehensive overview of the well-documented biological activities of D-Allose. This information on D-Allose may offer insights into the potential, yet largely unexplored, properties of this compound for researchers, scientists, and drug development professionals.

This compound: A Frontier of Rare Sugar Research

This compound, the L-enantiomer of the rare sugar allose, remains a molecule of significant scientific curiosity due to the extensive biological activities exhibited by its D-counterpart. While in-depth, peer-reviewed studies on this compound are scarce, some commercial sources suggest its potential in several therapeutic areas. It has been anecdotally studied for its capacity to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and serve as a low-calorie sweetener with potential benefits in managing blood sugar levels[1]. However, these claims lack substantial scientific validation through published, peer-reviewed experimental data.

The synthesis of this compound has been documented, with methods involving the cyanohydrin reaction from L-ribose and enzymatic conversion from L-psicose using L-ribose isomerase[2][3]. The availability of synthetic routes provides a foundation for future research into its biological and physiological properties.

D-Allose: A Comprehensive Profile of a Bioactive Rare Sugar

In stark contrast to its L-enantiomer, D-Allose has been the subject of extensive research, revealing a wide array of biological functions and physiological effects. This section provides a detailed technical overview of the current understanding of D-Allose.

Anti-Cancer and Anti-Tumor Effects

D-Allose has demonstrated significant potential as an anti-cancer agent across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted and primarily revolve around the modulation of cellular metabolism and stress responses.

Key Mechanisms:

-

Inhibition of Glucose Metabolism: D-Allose competitively inhibits glucose uptake and metabolism in cancer cells, which are highly dependent on glycolysis (the Warburg effect)[4][5]. This is partly achieved by reducing the expression of glucose transporters like GLUT1.

-

Induction of Oxidative Stress: D-Allose has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

-

Cell Cycle Arrest: It can induce G1 cell cycle arrest in hepatocellular carcinoma cells.

-

Enhancement of Chemotherapy and Radiotherapy: D-Allose has been found to potentiate the effects of conventional cancer treatments like chemotherapy and radiotherapy.

Quantitative Data on Anti-Cancer Effects of D-Allose

| Cancer Type | Model System | D-Allose Concentration/Dose | Observed Effect | Reference |

| Bladder Cancer | Xenograft mouse model | Oral administration | Inhibition of tumor growth | |

| Prostate Cancer | Cell lines | Not specified | Induces programmed cell death | |

| Head and Neck Cancer | Cell lines | Not specified | Enhances radiation effects | |

| Leukemia | MOLT-4F cell line | Not specified | Anti-proliferative activity |

Anti-Inflammatory and Immunomodulatory Effects

D-Allose exhibits potent anti-inflammatory properties in various models of inflammation.

Key Mechanisms:

-

Suppression of Inflammatory Cytokines: D-Allose has been shown to reduce the production of pro-inflammatory cytokines.

-

Inhibition of Leukocyte Infiltration: It can reduce the infiltration of leukocytes into ischemic tissues.

-

Modulation of Immune Cell Function: D-Allose has been observed to have immunosuppressive effects.

Experimental Protocol: Investigating the Anti-Inflammatory Effects of D-Allose in a Mouse Model of Cisplatin-Induced Nephrotoxicity

-

Animal Model: Male BALB/c mice.

-

Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (20 mg/kg).

-

D-Allose Administration: Intraperitoneal injection of D-Allose (400 mg/kg) 30 minutes before and 24 hours after cisplatin administration.

-

Parameters Measured: Blood urea nitrogen (BUN) and serum creatinine levels were measured to assess renal function. Kidney tissues were collected for histological examination (H&E staining) and analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR.

-

Expected Outcome: D-Allose treatment is expected to ameliorate the cisplatin-induced increase in BUN and creatinine levels, reduce tubular damage observed in histology, and decrease the expression of pro-inflammatory cytokines in the kidney tissue.

Antioxidant and Cytoprotective Effects

D-Allose has been reported to possess antioxidant properties, protecting cells from oxidative damage.

Key Mechanisms:

-

ROS Scavenging: While not a direct scavenger of all ROS, D-Allose has been shown to mitigate oxidative stress.

-

Protection against Ischemia-Reperfusion Injury: D-Allose has demonstrated protective effects in models of cerebral and renal ischemia-reperfusion injury.

Signaling Pathway: D-Allose Mediated Cytoprotection

Caption: D-Allose exerts cytoprotective effects by reducing cellular ROS production.

Effects on the Intestinal Environment

Long-term administration of D-Allose has been shown to favorably alter the intestinal microbiome in aged mice. It can increase the relative abundance of beneficial bacteria such as Akkermansia muciniphila and Bacteroides acidifaciens while reducing the abundance of potentially harmful bacteria.

Experimental Workflow: Analysis of Intestinal Microbiome Changes

Caption: Workflow for studying the effects of D-Allose on the gut microbiome.

Conclusion and Future Perspectives

The biological activities of D-Allose are well-documented, presenting a compelling case for its potential therapeutic applications in oncology, inflammatory diseases, and conditions associated with oxidative stress. The stark lack of research on this compound represents a significant knowledge gap. Given that the stereochemistry of monosaccharides can dramatically influence their biological effects, it cannot be assumed that this compound will mirror the activities of its D-enantiomer.

Therefore, the field is ripe for investigation into the biological and physiological effects of this compound. Future research should focus on:

-

Comparative studies: Directly comparing the effects of this compound and D-Allose in various biological systems.

-

Metabolic studies: Investigating the absorption, distribution, metabolism, and excretion of this compound.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial in determining whether this compound holds similar, distinct, or even superior therapeutic potential compared to its well-studied counterpart, D-Allose. The information provided in this guide on D-Allose can serve as a valuable roadmap for designing these future investigations into the enigmatic L-enantiomer.

References

L-Allose Solubility: A Technical Guide for Researchers

Abstract

L-Allose, a rare monosaccharide, is of increasing interest to the pharmaceutical and biotechnology sectors due to its unique physiological properties. A thorough understanding of its solubility in various solvent systems is critical for its application in drug formulation, synthesis, and various biochemical assays. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its enantiomer, D-Allose, which possesses identical physical properties, including solubility. This document also outlines detailed experimental protocols for determining solubility and provides a visual representation of the experimental workflow.

Introduction

This compound is a C-3 epimer of L-glucose and a rare sugar that has garnered attention for its potential therapeutic applications. As with any compound intended for pharmaceutical use, a precise understanding of its solubility is paramount for formulation development, ensuring bioavailability, and designing manufacturing processes. This guide aims to consolidate the available knowledge on this compound solubility for researchers, scientists, and drug development professionals.

While qualitative descriptions of this compound's solubility are available, quantitative experimental data remains scarce in publicly accessible literature. It is a well-established principle in stereochemistry that enantiomers, such as this compound and D-Allose, exhibit identical physical properties in an achiral environment. Therefore, this guide presents quantitative solubility data for D-Allose as a reliable proxy for this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for Allose. It is important to note that where specific data for this compound is unavailable, data for D-Allose is provided as a direct equivalent.

Table 1: Aqueous and Organic Solvent Solubility of Allose

| Solvent | Isomer | Solubility | Temperature (°C) | Notes |

| Water | D-Allose | 100 mg/mL | Not Specified | Requires ultrasonication for dissolution. |

| Water | Allose | Predicted: 782 g/L | Not Specified | Computationally predicted value. |

| Water | This compound | Very Soluble | Not Specified | Qualitative description.[1] |

| Water | D-Allose | Soluble | Not Specified | Qualitative description.[2] |

| Methanol | Allose | Practically Insoluble | Not Specified | Qualitative description.[3] |

| Alcohol | D-Allose | Insoluble | Not Specified | Qualitative description.[2] |

| Dimethyl Sulfoxide (DMSO) | D-Allose | 100 mg/mL | Not Specified | Requires ultrasonication for dissolution. |

Table 2: Qualitative Solubility of D-(+)-Allose in Various Solvents

| Solvent | Solubility |

| DMSO | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Slightly Soluble |

Note: The qualitative description of "Slightly Soluble" for D-(+)-Allose in water from some sources appears to contradict other sources indicating high solubility. This may be dependent on the specific experimental conditions and definitions of solubility.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is a composite of established methods for determining the solubility of sugars.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) and a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)

-

Refractometer (optional)

-

UV-Vis Spectrophotometer (for colorimetric methods)

-

Phenol and concentrated sulfuric acid (for the phenol-sulfuric acid method)

Procedure: Equilibrium Solubility Determination

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis of this compound Concentration:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Analytical Methods for Concentration Determination

HPLC is a highly accurate and specific method for quantifying sugars.

-

Mobile Phase: A typical mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water.

-

Standard Curve: Prepare a series of this compound standard solutions of known concentrations in the solvent. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated this compound solution and determine its concentration by comparing its peak area to the standard curve.

This method is based on the principle that the refractive index of a solution changes with the concentration of the solute.

-

Calibration Curve: Prepare a series of this compound solutions of known concentrations and measure their refractive indices to create a calibration curve.

-

Sample Measurement: Measure the refractive index of the filtered saturated solution (or a dilution thereof) and determine the concentration from the calibration curve. This method is generally less specific than HPLC.

This is a colorimetric method for the determination of total carbohydrates.

-

Reaction: A sample of the sugar solution is treated with phenol and concentrated sulfuric acid, which results in a colored product.

-

Standard Curve: A standard curve is generated using known concentrations of this compound.

-

Measurement: The absorbance of the colored solution is measured using a spectrophotometer, and the concentration is determined from the standard curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Enantiomer Properties

Caption: this compound and D-Allose share identical physical properties.

Conclusion

The solubility of this compound is a critical parameter for its development in pharmaceutical and other applications. While direct quantitative data for this compound is limited, the principle of enantiomeric identity allows for the use of D-Allose solubility data as a reliable substitute. This compound exhibits high solubility in aqueous solutions and low solubility in alcoholic solvents. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound under their specific experimental conditions. Further research to establish a comprehensive solubility profile of this compound in a wider range of solvents and at various temperatures is warranted.

References

- 1. Characterization of L-rhamnose isomerase from Clostridium stercorarium and its application to the production of D-allose from D-allulose (D-psicose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding The Physical Properties Of Rare Sugars And Their Uses In Confections - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]

- 3. Carbohydrate Analysis - Lifeasible [lifeasible.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of L-Allose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Allose is a rare aldohexose monosaccharide, an epimer of glucose, and the enantiomer of the more studied D-Allose. As a rare sugar, its unique stereochemical configuration imparts distinct physical, chemical, and biological properties that are of growing interest in biomedical research and drug development. Understanding the precise three-dimensional arrangement of its atoms is fundamental to elucidating its biological functions and exploring its therapeutic potential. This document provides a comprehensive technical overview of the stereochemistry and chirality of this compound, including its structural representations, physicochemical properties, and the experimental protocols used to determine its configuration.

Stereochemistry and Chirality of Hexoses

The family of aldohexoses, with the molecular formula C₆H₁₂O₆, is characterized by significant stereochemical diversity. With four chiral centers (carbons 2, 3, 4, and 5), there are 2⁴ = 16 possible stereoisomers. These are organized into eight pairs of enantiomers, designated as D- and L-sugars based on the configuration of the chiral center furthest from the carbonyl group (C5).[1]

-

Enantiomers : this compound and D-Allose are enantiomers, meaning they are non-superimposable mirror images of each other.[2] Consequently, they exhibit identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light, having specific rotations that are equal in magnitude but opposite in sign.[2]

-

Diastereomers : this compound is a diastereomer of other L-aldohexoses (e.g., L-Glucose, L-Mannose) and all D-aldohexoses except D-Allose. Diastereomers have different physical properties.

-

Epimers : Allose is the C3 epimer of glucose, meaning their configurations differ only at the third carbon atom.[3]

The "L" designation for this compound indicates that the hydroxyl group on C5 is positioned to the left in its Fischer projection, analogous to L-glyceraldehyde.[4]

Structural Representations of this compound

The spatial arrangement of this compound can be depicted through several conventional diagrams, each highlighting different structural aspects.

Fischer Projection

The Fischer projection represents the acyclic, open-chain form of this compound. In this representation, all hydroxyl groups on the chiral carbons are oriented to the left.

Caption: Fischer Projection of this compound.

Haworth Projection

In aqueous solution, this compound exists predominantly in cyclic hemiacetal forms, primarily as six-membered rings (pyranoses). The cyclization of the open-chain form results in the formation of a new chiral center at C1 (the anomeric carbon), leading to two anomers: α-L-Allopyranose and β-L-Allopyranose. In the Haworth projection for an L-sugar, substituents that are on the left in the Fischer projection are drawn above the plane of the ring, and the terminal CH₂OH group (C6) is positioned below the plane.

Caption: Haworth Projections of L-Allopyranose Anomers.

Chair Conformation

The pyranose ring is not planar and adopts a more stable, puckered chair conformation. For β-L-allopyranose, the conformation with the maximum number of bulky substituents in the equatorial position is favored to minimize steric strain.

Caption: Chair Conformation of β-L-Allopyranose.

Physicochemical Data

The distinct stereochemistry of this compound governs its physical and chemical properties. A summary of key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 127-129 °C | |

| Density | 1.581 g/cm³ | |

| Specific Rotation [α]²⁰D | +12° to +14° (c=1 in H₂O) | |

| CAS Number | 7635-11-2 |

Note on Specific Rotation: The designation "L" refers to the absolute configuration relative to L-glyceraldehyde, not the direction of optical rotation. While many L-sugars are levorotatory (negative rotation), this compound is reported to be dextrorotatory (positive rotation). Enantiomers must have rotations of equal magnitude and opposite sign; therefore, D-Allose would be expected to have a specific rotation of approximately -12° to -14°.

Experimental Protocols for Stereochemical Determination

The determination of a chiral molecule's absolute and relative configuration relies on specific analytical techniques. Polarimetry is the primary method for measuring optical activity.

Polarimetry

Objective: To measure the specific rotation of this compound, which is a characteristic physical property related to its chirality.

Methodology:

-

Principle: A polarimeter measures the angle of rotation (α) of plane-polarized light as it passes through a solution containing a chiral compound. This rotation occurs because enantiomers interact differently with the left- and right-circularly polarized components of plane-polarized light.

-

Instrumentation: A standard polarimeter consists of a light source (typically a sodium lamp, λ = 589 nm, the "D-line"), a fixed polarizer, a sample tube, and a rotatable analyzer.

-

Sample Preparation: A precise concentration (c) of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., water). The concentration is typically expressed in g/100 mL.

-

Measurement:

-

The polarimeter is first calibrated with the pure solvent in the sample tube (path length, l, in decimeters), and the analyzer is rotated to achieve minimum light transmission (the zero point).

-

The solvent is replaced with the this compound solution.

-

The plane-polarized light is rotated by the chiral sample.

-

The analyzer is rotated again to find the new angle of minimum light transmission. This angle is the observed rotation, α.

-

-

Calculation of Specific Rotation ([α]): The specific rotation is a standardized value calculated from the observed rotation using the Biot's law equation:

[α]Tλ = (100 × α) / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration in g/100 mL.

-

Other Techniques: While polarimetry confirms optical activity, the definitive determination of absolute configuration often requires more advanced methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy using chiral resolving agents.

Biological Context: D-Allose Signaling

While detailed signaling pathways for this compound are not extensively documented, its enantiomer, D-Allose, has been shown to elicit significant biological responses, particularly in the context of plant immunity. The study of D-Allose provides a valuable framework for hypothesizing the potential interactions of this compound.

In plants, D-Allose is recognized as a signaling molecule that can trigger immune responses. This pathway involves phosphorylation and activation of downstream defense mechanisms.

Caption: D-Allose-Triggered Immunity Pathway in Plants.

This pathway illustrates that D-Allose can be phosphorylated by hexokinase and subsequently modulate growth and defense signaling cascades, including the production of reactive oxygen species (ROS) and pathogenesis-related proteins. Given the stereospecificity of enzyme-substrate interactions, this compound would likely not interact with these pathways in the same manner, potentially acting as an inhibitor or having no effect, a subject that warrants further investigation.

References

L-Allose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allose, a rare monosaccharide and an epimer of L-glucose, holds potential for various applications in research and development. As an L-sugar, it is generally not metabolized by most organisms in the same way as its D-enantiomer, making it an interesting candidate for studies in glycobiology, as a potential therapeutic agent, and as a building block in synthetic chemistry. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and purification methods, and what is currently known about its biological role.

Chemical and Physical Properties

This compound is an aldohexose with the chemical formula C₆H₁₂O₆. Two CAS Registry Numbers are commonly associated with this compound: 7635-11-2 and 39392-62-6. Its structure is characterized by the specific stereochemistry of its hydroxyl groups.

| Property | Value | Reference |

| CAS Registry Number | 7635-11-2, 39392-62-6 | |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 128-129 °C | |

| Solubility | Soluble in water |

Synthesis of this compound

The rarity of this compound in nature necessitates its production through synthetic routes, which can be broadly categorized into enzymatic and chemical methods.

Enzymatic Synthesis

A prominent enzymatic method for this compound production involves the isomerization of L-psicose, catalyzed by the enzyme L-ribose isomerase (L-RI).

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on the use of immobilized L-ribose isomerase from Cellulomonas parahominis MB426.[1]

-

Enzyme Immobilization: The recombinant L-ribose isomerase, expressed in a suitable host such as E. coli, is purified and subsequently immobilized on a solid support, for example, DIAION HPA25L resin. Immobilization allows for easier separation of the enzyme from the reaction mixture and its reuse.

-

Reaction Mixture Preparation: A 10% (w/v) solution of L-psicose is prepared in a suitable buffer.

-

Isomerization Reaction: The immobilized L-RI is added to the L-psicose solution. The reaction is carried out at 40°C with gentle agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and the remaining L-psicose.

-

Equilibrium and Yield: The reaction is allowed to proceed until it reaches equilibrium. At this point, a yield of approximately 35% this compound from L-psicose can be expected.[1]

Chemical Synthesis

A classical chemical approach to synthesize this compound is the cyanohydrin reaction starting from L-ribose.[2] This method involves the extension of the carbon chain of the starting aldopentose.

Experimental Protocol: Chemical Synthesis of this compound (General Steps)

-

Cyanohydrin Formation: L-ribose is reacted with hydrogen cyanide (or a source of cyanide, such as NaCN/H+) to form two epimeric cyanohydrins at the new chiral center (C2).

-

Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids. This is typically achieved under acidic or basic conditions.

-

Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.

-

Reduction: The lactones are reduced to the corresponding aldohexoses. This reduction is stereospecific and yields a mixture of this compound and its C2 epimer, L-altrose.

-

Separation: The resulting mixture of this compound and L-altrose must then be separated using techniques such as fractional crystallization or chromatography.

Purification of this compound

The final step in obtaining pure this compound, from either enzymatic or chemical synthesis, is a robust purification process.

Crystallization

For the purification of this compound from the enzymatic reaction mixture, a straightforward crystallization protocol can be employed.

Experimental Protocol: Purification by Crystallization

-

Enzyme Removal: If an immobilized enzyme is used, it is first removed by filtration. For soluble enzymes, a protein precipitation step may be necessary.

-

Concentration: The resulting sugar solution, containing this compound and unreacted starting material, is concentrated under reduced pressure. The solution is typically concentrated to about 70% solids.[1]

-

Cooling and Crystallization: The concentrated syrup is then cooled to induce crystallization. Keeping the solution at 4°C facilitates the formation of this compound crystals.[1]

-

Isolation: The crystals of this compound are collected by filtration and washed with a cold solvent to remove residual syrup.

-

Drying: The purified crystals are then dried under vacuum. A final yield of around 23% from the initial L-psicose has been reported using this method.

Chromatographic Purification

For mixtures that are difficult to separate by crystallization, such as the epimeric mixture from chemical synthesis, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of sugars.

Experimental Protocol: HPLC Purification (General Approach)

A common method for separating underivatized carbohydrates is High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).

-

Column: A high-pH anion-exchange column, such as one based on a polystyrene-divinylbenzene copolymer with a quaternary ammonium functional group, is suitable for separating aldoses.

-

Mobile Phase: An isocratic or gradient elution with a sodium hydroxide (NaOH) solution is typically used. For the separation of all aldohexoses, a 20 mM NaOH eluent has been shown to be effective.

-

Detection: Pulsed Amperometric Detection (PAD) is a sensitive and selective method for detecting carbohydrates without the need for derivatization.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Desalting and Lyophilization: The collected fractions are desalted and then lyophilized to obtain the pure this compound.

Biological Role and Signaling Pathways

The biological activity of this compound is an area where research is still very limited, and much of the available literature on the bioactivity of "allose" refers to its enantiomer, D-Allose. D-Allose has been reported to have various effects, including anti-cancer, anti-inflammatory, and cryoprotective properties.

There is a scarcity of studies specifically investigating the biological roles and signaling pathways of this compound. One study that screened all aldohexose stereoisomers for their effects on the nematode Caenorhabditis elegans found that D-allose, D-talose, and L-idose exhibited considerable growth inhibition. While this study included L-sugars, it did not report a specific significant activity for this compound itself.

Due to the lack of specific data on this compound signaling pathways, a diagram for this section cannot be provided at this time. Researchers are encouraged to investigate the potential unique biological effects of this compound, which may differ significantly from those of D-Allose due to stereospecific interactions with biological macromolecules.

Conclusion

This compound remains a rare sugar with underexplored potential. While methods for its synthesis and purification have been established, there is a significant knowledge gap regarding its biological functions and mechanisms of action. This technical guide provides a summary of the current state of knowledge and highlights the need for further research to unlock the potential applications of this compound in various scientific and therapeutic fields. The detailed protocols and data presented herein should serve as a valuable resource for researchers embarking on the study of this intriguing monosaccharide.

References

Physicochemical Properties of L-Allose Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Allose crystals. The information presented herein is intended to support research, development, and application of this rare monosaccharide in the pharmaceutical and biotechnology sectors. This document details the molecular and crystalline structure, key physical constants, and stability characteristics of this compound, supported by detailed experimental protocols for their determination.

Introduction to this compound

This compound, a C3 epimer of L-glucose, is a rare aldohexose that exists as an enantiomer to the more extensively studied D-Allose. As with many rare sugars, the unique stereochemistry of this compound presents potential for novel applications in drug development and as a functional food ingredient. Understanding the fundamental physicochemical properties of its crystalline form is paramount for its formulation, processing, and storage. While much of the biological research has focused on D-Allose, which has demonstrated anti-cancer, anti-inflammatory, and anti-oxidative properties, the distinct stereoisomerism of this compound suggests that its biological activities will be unique and warrant dedicated investigation.

Physicochemical Data of this compound Crystals

The following tables summarize the key quantitative physicochemical properties of this compound crystals.

Table 1: General and Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 7635-11-2 | [1] |

Table 2: Thermodynamic and Physical Properties of this compound Crystals

| Property | Value | Remarks |

| Melting Point | 127-129 °C | For this compound. The racemic mixture (β-D,this compound) has a higher melting point of 181 °C.[3] |

| Solubility | Very soluble in water; practically insoluble in methanol. | Qualitative description. Quantitative data is not readily available. |

| Specific Rotation [α]D²⁰ | -13.0 ± 1.0° (c=1 in H₂O) | This levorotatory value is characteristic of the L-enantiomer. |

| Density | 1.581 g/cm³ | |

| Hygroscopicity | Data not available | Given its high solubility in water, it is expected to be hygroscopic. |

Table 3: Crystallographic Data for Racemic β-D,this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a | 4.98211 (10) Å | |

| b | 12.5624 (3) Å | |

| c | 11.8156 (3) Å | |

| β | 91.1262 (14)° | |

| Volume | 739.36 (3) ų | |

| Z | 4 |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound crystals.

Crystallization of this compound

A method for the crystallization of racemic β-D,this compound has been described and can be adapted for this compound. This compound can be synthesized from L-psicose using L-ribose isomerase. The purified this compound is then concentrated and crystallized.

Protocol for Crystallization:

-

Prepare a supersaturated solution of this compound in water (e.g., 15 wt%).

-

Maintain the solution at a slightly elevated temperature (e.g., 30 °C) to ensure complete dissolution.

-

Allow the solution to cool gradually to room temperature (e.g., 25 °C).

-

Optionally, introduce a seed crystal to induce crystallization.

-

Allow the crystals to grow over a period of several days to weeks.

-

Collect the crystals by filtration and wash with a small amount of cold solvent (e.g., ethanol) to remove residual syrup.

-

Dry the crystals under vacuum.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.

Protocol:

-

Ensure the this compound crystal sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a moderate rate to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Protocol:

-

Accurately prepare a solution of this compound in distilled water with a known concentration (c), typically in g/100 mL.

-

Calibrate the polarimeter by measuring the optical rotation of the pure solvent (water) and setting this value to zero.

-

Rinse and fill the polarimeter sample tube with the this compound solution, ensuring no air bubbles are present. The standard tube length (l) is 1 dm.

-

Place the sample tube in the polarimeter and measure the observed optical rotation (α) at a specified temperature (typically 20 °C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .

Solubility Determination

A standard method for determining the solubility of a crystalline solid involves preparing a saturated solution and quantifying the dissolved solute.

Protocol:

-

Add an excess amount of this compound crystals to a known volume of solvent (e.g., water) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

-

Determine the concentration of this compound in the supernatant using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.

-

Express the solubility in terms of g/100 mL or other suitable units.

Hygroscopicity Assessment (Gravimetric Vapor Sorption)

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Gravimetric vapor sorption (GVS) is a standard method for its quantitative assessment.

Protocol:

-

Place a known mass of the dry this compound crystal sample into the microbalance of a GVS instrument.

-

Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) at a controlled temperature (e.g., 25 °C) until a stable weight is achieved.

-

Expose the sample to a series of increasing RH levels (e.g., from 10% to 90% in 10% increments), allowing the sample to reach mass equilibrium at each step.

-

Subsequently, expose the sample to a series of decreasing RH levels to assess desorption behavior.

-

The change in mass at each RH step is recorded, and a sorption-desorption isotherm is generated.

-

The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

Biological Activity and Signaling Pathways: A Comparative Perspective

To date, there is a significant lack of research on the specific biological activities and associated signaling pathways of this compound. However, its enantiomer, D-Allose, has been the subject of numerous studies and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidative properties. These effects are often mediated through specific molecular interactions, highlighting the critical role of stereochemistry in biological systems.

The known signaling pathways affected by D-Allose include:

-

Inhibition of Cancer Cell Growth: D-Allose has been shown to inhibit the growth of various cancer cell lines. This is thought to occur, in part, through the upregulation of thioredoxin-interacting protein (TXNIP), which in turn can suppress the glucose transporter GLUT1, leading to reduced glucose uptake by cancer cells.

-

Modulation of Oxidative Stress: D-Allose has demonstrated anti-oxidative effects, potentially by competing with glucose and thereby reducing the production of reactive oxygen species (ROS) in mitochondria.

-

Autophagy Induction: In some cancer cells, D-Allose has been observed to induce autophagy, a cellular self-degradation process.

Given the stereospecific nature of enzyme active sites and cellular receptors, it is highly probable that this compound will exhibit distinct biological activities from its D-enantiomer. The signaling pathways affected by D-Allose serve as a valuable starting point for investigating the potential therapeutic effects of this compound.

Visualizations

Experimental Workflow for Physicochemical Characterization

References

An In-depth Technical Guide to the Thermostability and Degradation Profile of L-Allose

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Allose, a rare C-3 epimer of D-glucose, is gaining attention for its potential physiological and pharmaceutical applications. Understanding its stability under various processing and storage conditions is critical for its successful application. This technical guide provides a comprehensive overview of the thermostability and degradation profile of this compound. It details the primary degradation pathways, including caramelization and the Maillard reaction, and discusses the influence of critical parameters such as temperature and pH. This document synthesizes available information and presents detailed, representative experimental protocols for conducting forced degradation studies, along with illustrative data to guide research and development.

Introduction to this compound Stability

This compound is an aldohexose, a rare monosaccharide that is not abundant in nature. Like other reducing sugars, its stability is finite and highly dependent on environmental conditions. The presence of a carbonyl group makes it susceptible to degradation, particularly at elevated temperatures and non-neutral pH. The two primary non-enzymatic browning reactions responsible for the degradation of this compound are caramelization and the Maillard reaction. These reactions can lead to changes in color, flavor, and the formation of various degradation products, impacting the quality, efficacy, and safety of this compound-containing formulations.

Principal Degradation Pathways

The degradation of this compound is primarily governed by two chemical pathways that are common to reducing sugars.

Caramelization

Caramelization is a thermal decomposition process that sugars undergo when heated to high temperatures, in the absence of amino compounds.[1] It is a complex and poorly understood series of reactions involving dehydration, isomerization, fragmentation, and polymerization.[2] The process is highly dependent on temperature and pH. For most sugars, caramelization begins at temperatures above 150°C. The reactions result in the formation of a complex mixture of compounds, including volatile chemicals that produce characteristic caramel flavors and brown-colored polymers like caramelans, caramelens, and caramelins.[1][2]

Maillard Reaction

The Maillard reaction occurs between a reducing sugar, such as this compound, and a compound with a primary or secondary amino group, typically an amino acid, peptide, or protein.[3] This reaction is a cornerstone of food chemistry but is also a significant degradation pathway in pharmaceutical formulations. The reaction proceeds in three main stages:

-

Initial Stage: Condensation of the sugar's carbonyl group with the amino group to form a Schiff base, which then rearranges to a more stable Amadori product.

-

Intermediate Stage: Involves the degradation of the Amadori product through various reaction pathways, leading to the formation of highly reactive carbonyl species like deoxyosones.

-

Final Stage: These reactive intermediates undergo further reactions, including condensation and polymerization, to form brown, high-molecular-weight polymers known as melanoidins, as well as a variety of flavor and aroma compounds.

The rate of the Maillard reaction is significantly influenced by temperature, water activity, and pH, with neutral to alkaline conditions generally accelerating the reaction.

Quantitative Data on this compound Degradation

Specific kinetic data for the degradation of pure this compound is not extensively available in public literature. However, based on the behavior of analogous sugars, a degradation profile can be predicted. The following tables present illustrative data to demonstrate the expected trends of this compound degradation under thermal and pH stress. These tables are intended to serve as a guide for experimental design.

Illustrative Data: Effect of Temperature

This table illustrates the expected percentage of this compound remaining when an aqueous solution at pH 7.0 is heated over time at various temperatures.

| Time (hours) | 60°C | 80°C | 100°C | 121°C (Autoclave) |

| 0 | 100% | 100% | 100% | 100% |

| 1 | 99.8% | 99.2% | 97.5% | 92.0% |

| 4 | 99.5% | 97.0% | 91.0% | 75.0% |

| 8 | 99.0% | 94.1% | 83.5% | 58.0% |

| 24 | 97.2% | 85.0% | 65.0% | 30.0% |

| 48 | 94.5% | 72.0% | 48.0% | 12.0% |

Table 1: Illustrative thermal degradation profile of this compound at pH 7.0.

Illustrative Data: Effect of pH

This table illustrates the expected percentage of this compound remaining when an aqueous solution is held at 80°C for 8 hours across a range of pH values.

| pH | % this compound Remaining (8 hours @ 80°C) |

| 3.0 | 98.5% |

| 5.0 | 96.0% |

| 7.0 | 94.1% |

| 9.0 | 75.0% |

| 11.0 | 40.0% |

Table 2: Illustrative pH-dependent degradation profile of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following is a representative protocol for conducting such a study.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, thermal) and to identify potential degradation products.

Materials and Equipment

-

This compound reference standard

-

Reagent-grade water (HPLC grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Phosphate buffers

-

Calibrated pH meter

-

Thermostatically controlled ovens or water baths

-

Autoclave

-

HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector. An aminopropyl or ligand-exchange column is recommended for carbohydrate analysis.

-

LC-MS system for identification of degradation products

-

Volumetric flasks, pipettes, and vials

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Acid Hydrolysis: Transfer an aliquot of the stock solution to a vial. Add an equal volume of 0.2 M HCl to achieve a final concentration of 5 mg/mL this compound in 0.1 M HCl. Place the vial in a pre-heated oven at 80°C.

-

Base Hydrolysis: Transfer an aliquot of the stock solution to a vial. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 5 mg/mL this compound in 0.1 M NaOH. Place the vial in a pre-heated oven at a milder temperature, e.g., 60°C, due to the expected rapid degradation in alkaline conditions.

-

Neutral Hydrolysis: Transfer an aliquot of the stock solution to a vial and add an equal volume of water. Place the vial in a pre-heated oven at 80°C.

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

-

Quenching: Immediately stop the degradation reaction. For acid and base hydrolysis samples, neutralize the pH to ~7.0 using an appropriate amount of NaOH or HCl, respectively. Cool all samples in an ice bath.

-

Analysis by HPLC:

-

Dilute the quenched samples to a suitable concentration for HPLC analysis.

-

Example HPLC Conditions:

-

Column: Agilent Hi-Plex H-Plus (300 x 7.7 mm) or similar ligand-exchange column.

-

Mobile Phase: HPLC-grade water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 65°C.

-

Detector: Refractive Index (RI) Detector at 40°C.

-

Injection Volume: 20 µL.

-

-

Inject a non-degraded this compound standard to determine its retention time and peak area.

-

Inject the stressed samples and quantify the peak area of this compound. Calculate the percentage remaining relative to the time-zero sample.

-

-

Analysis by LC-MS: For samples showing significant degradation, perform analysis using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products, aiding in their structural elucidation.

Conclusion

This compound is susceptible to degradation under thermal and pH stress, primarily through caramelization and the Maillard reaction. Degradation is significantly accelerated by high temperatures and, most notably, by alkaline pH conditions. While specific quantitative kinetic data for this compound remains limited, the established principles of sugar chemistry provide a strong framework for predicting its stability. The experimental protocols and illustrative data presented in this guide offer a robust starting point for researchers and drug development professionals to perform tailored stability studies, ensuring the quality and integrity of this compound in its intended applications. Further research is warranted to fully characterize the specific degradation products and reaction kinetics of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Allose from L-Psicose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the rare sugar L-Allose from L-psicose. This compound is a C-3 epimer of L-psicose and has garnered interest for its potential biological activities, making it a valuable compound for research and drug development. The primary biocatalyst for this conversion is L-ribose isomerase (L-RI).

Introduction

Rare sugars, such as this compound, are monosaccharides that are sparingly found in nature. Their unique structures offer potential for novel therapeutic applications.[1] The enzymatic synthesis of these sugars provides a more specific and environmentally friendly alternative to complex chemical methods. This document outlines the use of L-ribose isomerase for the efficient conversion of L-psicose to this compound.

Principle of the Reaction

The enzymatic synthesis of this compound from L-psicose is an isomerization reaction catalyzed by L-ribose isomerase (L-RI). This enzyme facilitates the reversible conversion of the ketose, L-psicose, to its corresponding aldose, this compound. The reaction equilibrium typically favors the substrate, L-psicose, necessitating effective purification strategies to isolate this compound.

Data Presentation

Table 1: Key Enzymes for this compound Synthesis from L-Psicose

| Enzyme Name | EC Number | Source Organism | Key Characteristics |

| L-ribose isomerase (L-RI) | 5.3.1.B3 | Cellulomonas parahominis MB426 | High thermal stability and broad substrate specificity.[2] |

| L-ribose isomerase (L-RI) | 5.3.1.B3 | Acinetobacter sp. strain DL-28 | One of the first L-RIs discovered.[3] |

| Ribose-5-phosphate isomerase (Rpi) | 5.3.1.6 | Thermotoga lettingae TMO | Capable of converting D-psicose to D-allose, suggesting potential for L-psicose.[4] |

Table 2: Reaction Conditions for this compound Synthesis using Immobilized L-ribose isomerase from Cellulomonas parahominis MB426

| Parameter | Optimal Value/Range | Reference |

| Substrate | 10% (w/w) L-psicose | [5] |

| Enzyme | Immobilized recombinant L-RI on DIAION HPA25L resin | |

| Temperature | 40 °C | |

| pH | 9.0 (50mM glycine-NaOH buffer) | |

| Reaction Time | 24 hours (to reach equilibrium) | |

| Equilibrium Ratio (this compound:L-Psicose) | ~33:67 | |

| Equilibrium Yield of this compound | 35.0% | |

| Final Crystal Yield of this compound | 23.0% |

Experimental Protocols

Protocol 1: Expression and Partial Purification of Recombinant L-ribose Isomerase (L-RI)

This protocol is based on the expression of L-RI from Cellulomonas parahominis MB426 in Escherichia coli.

-

Gene Cloning and Expression:

-

Clone the L-RI gene from C. parahominis MB426 into an appropriate expression vector (e.g., pET series).

-

Transform the recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking.

-

Induce protein expression with IPTG when the culture reaches an OD600 of 0.6-0.8.

-

Continue to culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

-

-

Cell Lysis and Partial Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase I).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to remove cell debris.

-

The resulting supernatant is the partially purified recombinant L-RI, which can be used for immobilization.

-

Protocol 2: Immobilization of L-ribose Isomerase

This protocol describes the immobilization of L-RI on DIAION HPA25L resin.

-

Resin Preparation:

-

Wash the DIAION HPA25L resin with deionized water.

-

-

Immobilization:

-

Mix the partially purified L-RI solution with the prepared resin.

-

Incubate the mixture at 4°C for 48 hours with gentle agitation.

-

After incubation, collect the immobilized enzyme by filtration and wash with buffer to remove any unbound enzyme.

-

The immobilized L-RI is now ready for use in the conversion reaction.

-

Protocol 3: Enzymatic Synthesis of this compound

This protocol details the batch conversion of L-psicose to this compound using the immobilized L-RI.

-

Reaction Setup:

-

Prepare a reaction mixture containing 10% (w/w) L-psicose in 50 mM glycine-NaOH buffer (pH 9.0).

-

Add the immobilized L-RI to the reaction mixture.

-

Incubate the reaction at 40°C with gentle shaking for 24 hours to allow the reaction to reach equilibrium.

-

-

Monitoring the Reaction:

-

Periodically take samples from the reaction mixture.

-

Analyze the samples by HPLC to determine the concentrations of L-psicose and this compound.

-

Protocol 4: Purification of this compound

This protocol describes the purification of this compound from the reaction mixture by crystallization.

-

Enzyme Removal:

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be reused for subsequent batches.

-

-

Concentration and Crystallization:

-

Concentrate the reaction mixture containing this compound and L-psicose up to 70% (w/w) using a rotary evaporator.

-

Keep the concentrated syrup at 4°C to induce crystallization of this compound.

-

-

Crystal Collection:

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove residual syrup.

-

Dry the crystals under vacuum.

-

Protocol 5: Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound.

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-